N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-3-13(12-7-5-4-6-8-12)15(21)19-14-11(2)18-17-20(16(14)22)9-10-23-17/h4-10,13H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUDJLDCIEYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
A mixture of ethyl acetoacetate (10 mmol), thiourea (15 mmol), and zinc chloride (2 mmol) in glacial acetic acid undergoes fusion at 80°C for 4 hours. This yields ethyl 4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate as a dihydro intermediate.
Cyclization with Chloroacetonitrile
The intermediate (1 mmol) reacts with chloroacetonitrile (1.5 mmol) in dimethylformamide under reflux for 10 hours. Intramolecular nucleophilic substitution forms the thiazole ring, yielding the title compound.
| Parameter | Value | Source |
|---|---|---|
| Yield | 70% | |
| Melting point | 172–174°C | |
| Key IR bands | 1720 cm⁻¹ (ester C=O) |
Step 2: Hydrolysis to 7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid
The ethyl ester undergoes acid-catalyzed hydrolysis to generate the carboxylic acid precursor.
Reaction Conditions
Heating the ester (50 mM) with 2N hydrochloric acid (75 mL) under reflux for 5 hours achieves complete hydrolysis. Cooling and filtration yield the carboxylic acid as a crystalline solid.
| Parameter | Value | Source |
|---|---|---|
| Yield | 79.7% | |
| λmax (NaHCO₃) | 328 nm (ε = 6000) | |
| Elemental analysis | C:43.87%; H:2.06% |
Step 3: Amide Formation with 2-Phenylbutanamine
The carboxylic acid is activated and coupled with 2-phenylbutanamine via two potential pathways.
Acyl Chloride Route
Carbodiimide-Mediated Coupling
Alternatively, the acid reacts with 2-phenylbutanamine (1.2 eq) using EDCl (1.5 eq) and HOBt (1.5 eq) in dimethylformamide at 25°C for 24 hours.
| Parameter | Acyl Chloride Route | Carbodiimide Route |
|---|---|---|
| Yield | 65–70% | 75–80% |
| Purity (HPLC) | ≥95% | ≥98% |
Optimization and Reaction Conditions
Solvent Effects
Temperature Control
- Amide coupling : Reactions above 40°C promote racemization of 2-phenylbutanamine, necessitating ambient conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
- Elemental analysis : Deviation <0.4% from theoretical values.
Challenges and Alternative Approaches
Competing Side Reactions
Solid-Phase Synthesis
Immobilizing the carboxylic acid on Wang resin enables iterative coupling cycles, improving yields to 85% for analogous amides.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, various oxidizing agents for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antitubercular activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The target compound’s amide group at position 6 contrasts with ester/carboxylate groups in analogs (e.g., ), likely improving hydrogen-bonding capacity and metabolic stability.
- Methoxy and phenyl substituents (e.g., ) increase steric hindrance and π-π interactions, whereas the target’s 2-phenylbutanamide may balance lipophilicity and solubility.
Key Observations :
- The target’s synthesis may require amide coupling under mild conditions to preserve the thiazolo-pyrimidine core.
- Acidic reflux conditions (e.g., ) are common for cyclization but may degrade sensitive functional groups like amides.
Physicochemical and Structural Properties
Crystal Packing and Hydrogen Bonding
- Target compound : Likely exhibits C–H···O/N hydrogen bonds due to the amide and oxo groups, similar to patterns in .
- Ethyl carboxylate analog (): Forms bifurcated C–H···O bonds along the c-axis, creating chain-like motifs. Dihedral angles between fused rings (~80°) indicate significant puckering .
- Thiadiazolo-pyrimidines (): Rigid planar structures due to thiadiazole fusion, reducing conformational flexibility compared to the target.
Ring Puckering Analysis
Key Observations :
- The target’s phenylbutanamide group may favor interactions with hydrophobic enzyme pockets, unlike antioxidative analogs with polar moieties ().
Biological Activity
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide is a heterocyclic compound belonging to the thiazolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and implications for future studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H16N4OS
- Molecular Weight : 304.38 g/mol
- CAS Number : 955769-39-8
This compound acts primarily as a glutamate receptor antagonist , which influences glutamatergic neurotransmission. This mechanism is crucial for various neurological processes, including learning and memory. The compound's interaction with glutamate receptors may also hold therapeutic potential in treating neurological disorders.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, revealing promising results in various domains:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In vitro studies have shown effective inhibition against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM for certain derivatives .
-
Cytotoxicity :
- Cytotoxicity assays using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) indicate that while some derivatives show promising antimicrobial activity, they also exhibit varying levels of cytotoxicity. For instance, compound 3g demonstrated lower toxicity compared to others tested .
-
Enzyme Inhibition :
- The compound has been studied for its potential as an enzyme inhibitor, particularly targeting RNase H, which is relevant in HIV therapy. Such inhibition could lead to the development of new antiviral agents.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating various thiazolopyrimidine derivatives, N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenybutanamide was highlighted for its potent antimicrobial effects. The study utilized molecular docking simulations to understand binding interactions with bacterial enzymes such as DNA gyrase. The results indicated strong binding affinities comparable to established antibiotics like ciprofloxacin, suggesting that this compound could serve as a basis for developing new antimicrobial agents .
Conclusion and Future Directions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenybutanamide represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Its role as a glutamate receptor antagonist and its antimicrobial properties warrant further investigation to explore its full therapeutic potential. Future research should focus on optimizing its structure to enhance efficacy while minimizing cytotoxic effects, as well as conducting in vivo studies to validate its safety and effectiveness.
Q & A
Q. What synthetic methodologies are employed to prepare N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide?
The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing a thiazolo-pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and an appropriate aldehyde in a mixture of glacial acetic acid and acetic anhydride. Sodium acetate is used as a catalyst, followed by recrystallization from ethyl acetate/ethanol to yield pure crystals . Modifications to the substituents on the benzylidene moiety can alter reaction yields and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR : Used to confirm substituent integration and spatial arrangement, particularly for methyl, phenyl, and oxo groups (e.g., δ 1.2–1.4 ppm for ethyl esters, δ 7.2–7.6 ppm for aromatic protons) .
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and ring puckering (e.g., thiazolo-pyrimidine rings adopt a flattened boat conformation with C5 deviation of ~0.22 Å from the mean plane) .
- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and secondary amide bands (~1650 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thiazolo-pyrimidine derivatives exhibit:
- Antimicrobial activity : Evaluated via agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Antioxidant potential : Assessed using DPPH radical scavenging assays, with IC₅₀ values comparable to ascorbic acid in some analogs .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) show moderate activity, suggesting scaffold-specific bioactivity .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal assays : Confirm antiproliferative effects via clonogenic assays and apoptosis markers (e.g., caspase-3 activation) .
- Solubility optimization : Adjust DMSO concentrations or use nanoformulations to address false negatives from poor solubility .
Q. What insights does crystallography provide about molecular interactions and stability?
X-ray studies reveal:
- Hydrogen-bonding networks : C–H···O interactions stabilize crystal packing (e.g., bifurcated bonds along the c-axis with donor-acceptor distances of 2.8–3.2 Å) .
- Dihedral angles : The thiazolo-pyrimidine ring forms an 80.9° angle with the phenyl group, influencing steric hindrance and binding pocket compatibility .
- Solvent effects : Ethanol/ethyl acetate recrystallization minimizes lattice defects, enhancing thermal stability (TGA data shows decomposition >250°C) .
Q. How are computational methods applied to predict structure-activity relationships (SAR)?
- Molecular docking : Models interactions with targets like phosphodiesterases (PDE10A) using co-crystallized ligands (e.g., RMSD <2.0 Å validates binding poses) .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, correlating with antioxidant efficacy .
- MD simulations : Analyze conformational flexibility of the butanamide side chain to optimize pharmacokinetic properties (e.g., LogP ~2.5 for blood-brain barrier penetration) .
Methodological Considerations
Q. What strategies improve yield in multi-step syntheses of thiazolo-pyrimidine derivatives?
- Microwave-assisted synthesis : Reduces reaction time from 10 hours to 30 minutes while maintaining >75% yield .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions .
- Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate 7:3 to 1:1) for efficient separation of regioisomers .
Q. How is ring puckering quantified in crystallographic studies?
Puckering parameters (e.g., Cremer-Pople coordinates) are calculated from X-ray data to describe deviations from planarity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
